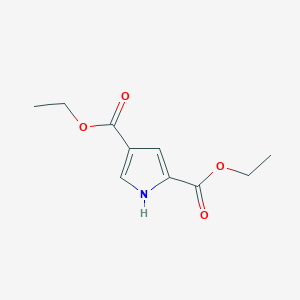

Diethyl 1H-pyrrole-2,4-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

diethyl 1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDULIUHZHMBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507678 | |

| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55942-40-0 | |

| Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS No. 55942-40-0), a key heterocyclic compound. This document elucidates the structural characteristics of the molecule through a detailed analysis of its spectroscopic data. It further explores its synthesis, general reactivity, and established safety and handling protocols. The guide also touches upon the significance of the pyrrole-2,4-dicarboxylate scaffold in the broader context of medicinal chemistry and drug discovery, providing insights for its potential applications.

Introduction

Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous biologically active molecules, including natural products and synthetic drugs. The substitution pattern on the pyrrole ring dictates its chemical reactivity and biological function. This compound is a disubstituted pyrrole featuring two electron-withdrawing ethyl ester groups. This substitution pattern significantly influences the electron density of the pyrrole ring, thereby modulating its reactivity in electrophilic and nucleophilic substitution reactions. Understanding the physicochemical properties and reactivity of this specific isomer is crucial for its effective utilization as a building block in the synthesis of more complex molecular architectures with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its application in research and development. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| CAS Number | 55942-40-0 | [1] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Melting Point | 74-75 °C | Vendor Data |

| Boiling Point | 373.1 °C at 760 mmHg (Predicted) | Vendor Data |

| Solubility | Limited solubility in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [2] |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted pyrroles can be achieved through various classical and modern organic reactions. For this compound, one of the noted synthetic routes involves the use of ethyl isocyanoacetate as a key starting material.[3] While detailed, step-by-step experimental protocols for this specific compound are not extensively documented in readily available literature, the general principles of pyrrole synthesis, such as the Barton-Zard synthesis, provide a foundational understanding. The Barton-Zard synthesis involves the reaction of an isocyanoacetate with a nitroalkene.[4]

A general workflow for a potential synthesis of this compound based on related methodologies is depicted below. This should be considered a conceptual pathway, as a specific, validated protocol for this exact molecule is not widely published.

Caption: General laboratory safety workflow for handling chemical compounds.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern of two ester groups on the pyrrole ring provides a versatile platform for the development of novel compounds with diverse biological activities. While detailed experimental protocols and specific applications for this particular isomer are not as extensively documented as for some of its analogs, this guide provides a solid foundation of its known physical properties, expected spectroscopic characteristics, and general reactivity. Further research into the synthesis and functionalization of this compound is warranted to fully explore its potential in the development of new therapeutic agents and functional materials.

References

-

Organic Syntheses. 2 - Organic Syntheses Procedure. (URL: [Link])

- Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097.

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (URL: [Link])

-

Wikipedia. Pyrrole. (URL: [Link])

-

ResearchGate. (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (URL: [Link])

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Wang, J.-B., Zong, Q.-S., Shen, J.-J., Bi, C., & Wu, C.-J. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88.

-

National Institute of Standards and Technology. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. (URL: [Link])

- Micheli, F., et al. (2003). Synthesis and pharmacological characterisation of 2,4-dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2113-2118.

-

National Institute of Standards and Technology. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. (URL: [Link])

-

ResearchGate. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. (URL: [Link])

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Conti, P., et al. (1986). 13C NMR chemical shift assignments for some 1H-pyrrole-2-carboxylic acid derivatives. Magnetic Resonance in Chemistry, 24(9), 778-782.

- Di Micco, S., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 213, 113162.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. (URL: [Link])

- Salkeyeva, L. K., et al. (2024). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. Eurasian Journal of Chemistry, 1(1), 4.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Kaur, R., et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 18(23), e202300447.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.

- Morgan, J. L., & Moody, C. J. (2006). Pyrrole studies part 47. 1H and 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Arkivoc, 2006(5), 385-395.

Sources

An In-depth Technical Guide to the Synthesis and Analysis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

This guide provides a comprehensive technical overview of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a pivotal heterocyclic compound in synthetic chemistry. It serves as a foundational building block for a wide array of complex molecules with significant biological and material science applications. This document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical principles and practical, field-proven methodologies for its synthesis and characterization.

A Note on Nomenclature: The topic requested was "Diethyl 1H-pyrrole-2,4-dicarboxylate". However, the vast majority of scientific literature and chemical databases focus on its more prevalent and synthetically accessible derivative, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 2436-79-5). This compound, commonly known as "Knorr's Pyrrole," is the subject of this in-depth guide due to the wealth of available data and its established importance. The analytical principles and synthetic strategies discussed herein are largely applicable to the broader class of pyrrole dicarboxylates.

Core Structure and Physicochemical Properties

The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom.[1] The presence of two diethyl carboxylate groups and two methyl groups on the ring of Knorr's Pyrrole significantly influences its chemical reactivity, solubility, and utility as a synthetic intermediate.[1] These substituents make it a valuable precursor for creating complex structures such as porphyrins and corroles.[2][3]

Caption: Chemical identifiers for Knorr's Pyrrole.

Physicochemical Data Summary

The physical properties of a compound are critical for its handling, purification, and application in subsequent reactions. Knorr's Pyrrole is typically a solid at room temperature with limited solubility in water but good solubility in common organic solvents.[4]

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 135-136 °C | [5] |

| Solubility | Limited in water; Soluble in ethanol, acetone, dichloromethane | [4] |

| Stability | Stable under normal temperatures and pressures. Avoid strong oxidants. | [4] |

Synthesis: The Knorr Pyrrole Synthesis

The most established and widely utilized method for preparing Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is the Knorr pyrrole synthesis, first described by Ludwig Knorr.[6] This reaction is a cornerstone of heterocyclic chemistry, valued for its reliability and use of readily available starting materials.[7][8]

Causality of the Knorr Synthesis

The elegance of the Knorr synthesis lies in its one-pot nature, where an α-amino-ketone is generated in situ and immediately reacts with a β-ketoester.[6] The direct isolation of α-amino-ketones is often difficult due to their propensity for self-condensation. The Knorr method circumvents this by generating the amine from a more stable oxime precursor, which is then reduced in the presence of the coupling partner.[6]

The synthesis begins with the nitrosation of ethyl acetoacetate to form an oxime. This oxime is then reduced by zinc dust in acetic acid to generate the reactive α-amino-ketone intermediate. This intermediate undergoes a condensation reaction with a second equivalent of ethyl acetoacetate, followed by cyclization and dehydration to yield the final aromatic pyrrole ring.[6]

Caption: Workflow for the Knorr synthesis of Knorr's Pyrrole.

Detailed Experimental Protocol: Knorr Synthesis

This protocol is adapted from established literature procedures. All operations should be performed in a well-ventilated fume hood.

Materials:

-

Ethyl acetoacetate (2 equivalents)

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust (Zn)

-

Deionized water

-

Ice

Procedure:

-

Oxime Formation:

-

In a two-necked round-bottom flask equipped with a magnetic stir bar and an internal thermometer, add ethyl acetoacetate (1 equivalent, e.g., 3 mL, 23 mmol) and acetic acid (e.g., 7 mL).

-

Cool the flask in an ice bath to 0 °C with vigorous stirring.

-

Slowly add a solution of sodium nitrite (0.5 equivalent, e.g., 0.8 g, 12 mmol) in a small amount of water (e.g., 1 mL) over 10 minutes. The key to this step is maintaining the internal temperature below 10 °C to prevent side reactions.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes. The formation of the oxime is critical for the subsequent reduction.

-

-

Reduction and Pyrrole Formation:

-

To the same flask containing the oxime, add the second equivalent of ethyl acetoacetate.

-

In small portions, carefully add zinc dust (approx. 1.5 g). This reduction is exothermic, and the temperature should be controlled.

-

After the zinc addition is complete, heat the reaction mixture in an oil bath to approximately 100-110 °C for 1 hour. This provides the thermal energy needed for the condensation and cyclization to form the stable aromatic pyrrole ring.

-

-

Workup and Isolation:

-

While still warm, carefully pour the reaction mixture into a flask containing a slurry of crushed ice and water (e.g., 75 mL).

-

Stir the resulting suspension in an ice bath for 1 hour to ensure complete precipitation of the product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold water to remove residual acetic acid and inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield fine, crystalline needles of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

-

Comprehensive Analytical Characterization

A self-validating analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Caption: A logical workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a full characterization. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9][10]

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): This technique provides information about the number of different types of carbon atoms in the molecule.

Expected NMR Data Summary:

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Rationale / Key Features |

| N-H | ~9.5-10.0 (broad singlet) | N/A | The pyrrole N-H proton is deshielded and often appears as a broad signal due to quadrupole broadening. |

| -CH₃ (ring) | ~2.2-2.5 (singlet, 6H) | ~12-15 | Two equivalent methyl groups on the aromatic ring, appearing as a single peak integrating to 6 protons. |

| -O-CH₂- | ~4.1-4.3 (quartet, 4H) | ~60-62 | The methylene protons of the ethyl esters, split into a quartet by the adjacent methyl group (J≈7 Hz). |

| -CH₃ (ethyl) | ~1.2-1.4 (triplet, 6H) | ~14-15 | The terminal methyl protons of the ethyl esters, split into a triplet by the adjacent methylene group. |

| C=O (ester) | N/A | ~160-165 | The carbonyl carbons of the two ester groups. |

| C (pyrrole ring) | N/A | ~115-140 | Four distinct carbon signals are expected for the pyrrole ring itself. |

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

-

Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-3400 | N-H Stretch | Pyrrole N-H | Confirms the presence of the secondary amine in the pyrrole ring. |

| ~2900-3000 | C-H Stretch (sp³) | Alkyl groups (-CH₃, -CH₂) | Indicates the aliphatic portions of the molecule. |

| ~1680-1720 | C=O Stretch (strong) | Ester Carbonyl | A strong, sharp peak confirming the presence of the ester groups. |

| ~1200-1300 | C-O Stretch | Ester C-O | Corroborates the presence of the ester functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (MS-EI) is a common technique for this analysis.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of 239, corresponding to the molecular weight of C₁₂H₁₇NO₄.[11][12]

-

Fragmentation: Common fragmentation patterns may include the loss of ethoxy (-OC₂H₅, M-45) or ethyl (-C₂H₅, M-29) groups from the ester functionalities.

Applications in Research and Drug Development

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is not typically an end-product but rather a highly valuable intermediate. Its symmetrically substituted and functionalized core allows for selective chemical modifications.

-

Porphyrin and Corrole Synthesis: The pyrrole ring is the fundamental unit of porphyrins, the core of heme in hemoglobin and cytochromes. Knorr's pyrrole is a critical starting material for the bottom-up synthesis of these and related macrocycles, which have applications in photodynamic therapy, catalysis, and materials science.[2][3]

-

Medicinal Chemistry Scaffolding: The pyrrole nucleus is a privileged scaffold found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[1][3] Derivatives of Knorr's pyrrole can be elaborated to explore new chemical space in drug discovery programs.

-

Conducting Polymers: Polysubstituted pyrroles serve as monomers for the creation of conducting polymers, which are of interest in electronics and sensor technology.

This guide provides a robust framework for the synthesis and analysis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. By understanding the causality behind the synthetic choices and employing a multi-technique analytical approach, researchers can confidently produce and validate this key chemical building block for their scientific endeavors.

References

-

Chemical Synthesis Database. (2025, May 20). diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. (2020, August 28). In Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]

-

ResearchGate. (n.d.). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. Available at: [Link]

-

National Institutes of Health. (n.d.). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. PMC. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Available at: [Link]

-

Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (n.d.). Available at: [Link]

-

Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

-

SpectraBase. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Available at: [Link]

-

MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Available at: [Link]

-

Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Available at: [Link]

-

Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) The Hantzsch pyrrole synthesis. Available at: [Link]

-

BuyersGuideChem. (n.d.). Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate. Available at: [Link]

-

YouTube. (2019, March 31). Hantzsch Synthesis of Pyrrole. Available at: [Link]

-

ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]

- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]

- 12. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for Diethyl 1H-pyrrole-2,4-dicarboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 1H-pyrrole-2,4-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for validating the synthesis and purity of this compound and related pyrrole derivatives.

Molecular Structure and Spectroscopic Preview

This compound is a substituted pyrrole featuring two electron-withdrawing ethyl carboxylate groups at the C2 and C4 positions. The pyrrole scaffold is a foundational element in numerous pharmaceuticals and functional materials, making its precise characterization essential.[1] The asymmetry of the substitution pattern results in a unique spectroscopic fingerprint. The electron-withdrawing nature of the ester groups is expected to significantly deshield the ring protons and carbons, shifting their signals downfield in NMR spectra.[1]

Molecular Structure Diagram

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. The electron-withdrawing ester groups cause the pyrrole ring protons to be deshielded, appearing at higher chemical shifts (downfield).[1]

Expected Signals:

-

N-H Proton: A broad singlet, typically found far downfield (>9 ppm), due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[2] Its broadness and variable chemical shift make it sometimes difficult to identify.[2]

-

Ring Protons (H3, H5): These will appear as distinct signals in the aromatic region (typically 6-8 ppm). Due to the asymmetry, they will likely appear as doublets or multiplets depending on coupling.

-

Ethyl Protons (-OCH₂CH₃): Two sets of signals are expected for each ethyl group. The methylene protons (CH₂) will appear as a quartet due to coupling with the neighboring methyl group, and the methyl protons (CH₃) will appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Signals:

-

Carbonyl Carbons (C=O): These are highly deshielded and appear significantly downfield, typically in the 160-170 ppm region.

-

Pyrrole Ring Carbons: The four carbons of the pyrrole ring will give distinct signals. The carbons directly attached to the electron-withdrawing ester groups (C2, C4) will be more deshielded than the others (C3, C5).[3]

-

Ethyl Carbons (-OCH₂CH₃): The methylene carbons (CH₂) will appear around 60 ppm, while the terminal methyl carbons (CH₃) will be found further upfield, typically around 14 ppm.

NMR Experimental Protocol

A robust and reproducible protocol is crucial for acquiring high-quality NMR data.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the this compound sample.[1]

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (400 MHz Spectrometer Example):

-

Shimming: Shim the magnetic field to ensure homogeneity, which is critical for sharp, well-resolved peaks. Poor shimming can lead to broad peaks.[2]

-

¹H NMR Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

NMR Workflow Diagram

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorption Bands:

-

N-H Stretch: A moderate to sharp peak is expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will be just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A very strong, sharp absorption band is characteristic of the carbonyl group in the ester, typically appearing around 1700-1730 cm⁻¹.[4] The conjugation with the pyrrole ring may shift this to a slightly lower frequency.

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region corresponds to the C-O single bond stretching of the ester groups.[4]

IR Spectroscopy Experimental Protocol

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₃NO₄) is approximately 211.22 g/mol . A peak corresponding to this mass should be observed.

-

Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonyl group (-COOC₂H₅, 73 Da). The stability of the aromatic pyrrole ring will likely result in it being a prominent fragment.

Mass Spectrometry Experimental Protocol

Methodology (Direct Infusion ESI or EI):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction: Infuse the sample solution directly into the ion source at a constant flow rate.

-

Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Summary of Spectroscopic Data

This table summarizes the expected key spectroscopic data for this compound based on the analysis of its structure and data from related compounds.

| Technique | Feature | Expected Value/Region | Assignment |

| ¹H NMR | Chemical Shift (δ) | >9.0 ppm (broad s) | N-H |

| 7.0 - 8.0 ppm (m) | Pyrrole C3-H, C5-H | ||

| ~4.3 ppm (q) | -OCH₂ CH₃ | ||

| ~1.3 ppm (t) | -OCH₂CH₃ | ||

| ¹³C NMR | Chemical Shift (δ) | 160 - 165 ppm | Ester C =O |

| 115 - 130 ppm | Pyrrole Ring Carbons | ||

| ~61 ppm | -OCH₂ CH₃ | ||

| ~14 ppm | -OCH₂CH₃ | ||

| IR | Wavenumber (cm⁻¹) | 3300 - 3500 cm⁻¹ | N-H Stretch |

| 2850 - 3100 cm⁻¹ | C-H Stretch (Aliphatic/Aromatic) | ||

| 1700 - 1730 cm⁻¹ | C=O Stretch (Ester) | ||

| 1000 - 1250 cm⁻¹ | C-O Stretch | ||

| MS (EI) | Mass-to-Charge (m/z) | ~211 | [M]⁺ |

| Various | Fragments from loss of -OC₂H₅, -COOC₂H₅ |

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the corroboration of data from multiple techniques.

Caption: Corroboration of structure via multiple spectroscopic techniques.

The presence of a molecular ion at m/z ≈ 211 in the mass spectrum confirms the molecular formula. IR spectroscopy validates the presence of key functional groups: the N-H bond and the ester's C=O and C-O bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern and the presence of two distinct ethyl groups, ultimately leading to an unambiguous structural assignment.

References

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of a Fluorescent Pyrrole Derivative Containing Electron Acceptor and Donor Groups. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 812-8. Retrieved from [Link]

-

Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

-

Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. (1995). Analyst, 120, 2273-2279. Retrieved from [Link]

-

Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097. Retrieved from [Link]

-

Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups | Request PDF. (2014). Retrieved from [Link]

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (1976). Journal of the Chemical Society, Perkin Transactions 2, (12), 1541-1546. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For scientists engaged in the synthesis and application of heterocyclic compounds, a thorough understanding of their spectral characteristics is paramount. This guide provides a detailed analysis of the ¹H NMR spectrum of Diethyl 1H-pyrrole-2,4-dicarboxylate, a key building block in medicinal chemistry and materials science. This document will navigate the theoretical underpinnings of the spectrum, offer a practical guide to its interpretation, and provide a standardized protocol for sample preparation and data acquisition.

Introduction: The Significance of Pyrrole Derivatives and NMR Spectroscopy

Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous natural products, pharmaceuticals, and functional materials. Their diverse biological activities and unique electronic properties make them attractive targets for synthetic chemists. This compound, with its strategically placed ester functionalities, serves as a versatile intermediate for the construction of more complex molecular architectures.

Accurate structural elucidation is the bedrock of chemical research and development. ¹H NMR spectroscopy provides a rapid and non-destructive method to probe the chemical environment of protons within a molecule. By analyzing chemical shifts, coupling constants, and signal multiplicities, researchers can confirm the identity and purity of a synthesized compound. This guide aims to demystify the ¹H NMR spectrum of this compound, empowering researchers to confidently interpret their own experimental data.

Molecular Structure and Expected ¹H NMR Spectral Features

A comprehensive analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the anticipated electronic effects of its functional groups.

Caption: Molecular Structure of this compound.

The key proton environments in this compound are:

-

N-H Proton: The proton attached to the nitrogen atom.

-

Pyrrole Ring Protons: The protons at positions 3 and 5 of the pyrrole ring.

-

Ethyl Ester Protons: The methylene (-CH₂-) and methyl (-CH₃) protons of the two ethyl ester groups.

Electronic Effects and Predicted Chemical Shifts:

The two ester groups are electron-withdrawing, which will significantly deshield the protons on the pyrrole ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyrrole.[1] The aromatic nature of the pyrrole ring also contributes to the downfield shift of the ring protons.

-

N-H Proton: The chemical shift of the N-H proton in pyrroles can be broad and its position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening effects.[1]

-

Ring Protons (H3 and H5): The proton at position 5 (H5) is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons. The proton at position 3 (H3) is situated between a carbon with no substituent and a carbon bearing an ester group. These two protons are not chemically equivalent and are expected to show distinct signals.

-

Ethyl Ester Protons: The methylene protons (-CH₂-) are directly attached to the oxygen atoms of the ester groups and will therefore be deshielded, appearing as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will be the most upfield signals, appearing as a triplet due to coupling with the methylene protons.

Detailed ¹H NMR Spectrum Analysis

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~9.0 - 11.0 | broad singlet (br s) | - | 1H |

| H5 | ~7.2 - 7.5 | doublet (d) | ~2-3 | 1H |

| H3 | ~7.0 - 7.2 | doublet (d) | ~2-3 | 1H |

| -OCH₂CH₃ (C2) | ~4.3 - 4.5 | quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ (C4) | ~4.2 - 4.4 | quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ (C2) | ~1.3 - 1.5 | triplet (t) | ~7.1 | 3H |

| -OCH₂CH₃ (C4) | ~1.2 - 1.4 | triplet (t) | ~7.1 | 3H |

Interpretation of Spectral Features:

-

N-H Signal: The broadness of the N-H signal is a characteristic feature of pyrroles and is due to the quadrupole moment of the ¹⁴N nucleus, which can lead to rapid relaxation and signal broadening.[1]

-

Ring Proton Coupling: The protons at positions 3 and 5 are expected to exhibit a small long-range coupling (⁴J), appearing as doublets.

-

Ethyl Ester Signals: The classic quartet and triplet pattern for the ethyl groups is a result of spin-spin coupling between the methylene and methyl protons. The integration of these signals (2H for the quartet and 3H for the triplet) is a key identifier for the ethyl ester functionality.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality and reproducible ¹H NMR data, adherence to a robust experimental protocol is essential. This section outlines a step-by-step methodology for sample preparation and data acquisition.

4.1. Materials and Reagents

-

This compound (ensure high purity)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high isotopic purity (≥99.8%)

-

NMR tubes (5 mm, high precision)

-

Pipettes and appropriate glassware

-

Internal standard (e.g., Tetramethylsilane - TMS), if not already present in the deuterated solvent.

4.2. Sample Preparation Workflow

Caption: Workflow for NMR Sample Preparation.

4.3. NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

Table 2: Typical ¹H NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |

| Solvent | CDCl₃ or DMSO-d₆ | Common solvents for organic compounds. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Sequence | zg30 | Standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of protons between scans. |

| Acquisition Time (AQ) | 3-4 seconds | Ensures good digital resolution. |

| Spectral Width (SW) | ~16 ppm | Covers the expected range of proton chemical shifts. |

4.4. Data Processing

-

Fourier Transformation (FT): Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the exact chemical shift of each peak.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By understanding the interplay of molecular structure and electronic effects, researchers can confidently interpret spectral data to verify the successful synthesis and purity of this important chemical intermediate. The provided experimental protocol serves as a robust framework for obtaining high-quality, reproducible NMR data. As the applications of pyrrole derivatives continue to expand in drug discovery and materials science, a fundamental understanding of their analytical characterization, particularly through powerful techniques like NMR spectroscopy, will remain a critical skill for all scientists in the field.

References

Sources

Navigating the Landscape of Pharmaceutical Impurities: A Technical Guide to Gliclazide and the Emergence of N-Nitroso Impurity B

A Note on Chemical Identity: Initial research for CAS number 55942-40-0 identifies the compound as Diethyl 1H-pyrrole-2,4-dicarboxylate. However, for professionals in drug development, a more pertinent and likely intended subject of inquiry is the regulation and analysis of impurities in widely-used pharmaceuticals. This guide will focus on the well-established antidiabetic drug, Gliclazide, and a critical process-related impurity, Gliclazide Impurity B (CAS 54786-86-6) . This N-nitroso compound is of significant interest due to its potential toxicological implications and the stringent regulatory scrutiny of nitrosamine impurities in pharmaceuticals.

Section 1: Gliclazide - A Second-Generation Sulfonylurea

Gliclazide is a cornerstone in the management of type 2 diabetes mellitus. As a second-generation sulfonylurea, its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This is achieved through its binding to the sulfonylurea receptor 1 (SUR1) on the β-cell membrane, which leads to the closure of ATP-sensitive potassium channels. The subsequent membrane depolarization opens voltage-gated calcium channels, increasing intracellular calcium concentration and triggering the exocytosis of insulin-containing granules. Beyond its effects on insulin release, Gliclazide has also been shown to improve peripheral insulin sensitivity.

Physicochemical Properties of Gliclazide

| Property | Value |

| Chemical Name | N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide |

| CAS Number | 21187-98-4 |

| Molecular Formula | C₁₅H₂₁N₃O₃S |

| Molecular Weight | 323.41 g/mol |

| Appearance | White or almost white crystalline powder |

| Solubility | Practically insoluble in water, freely soluble in methylene chloride, sparingly soluble in acetone |

Gliclazide Synthesis Overview

The synthesis of Gliclazide can be achieved through various routes. A common method involves the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate, which is then reacted with 1,2-cyclopentane dicarboxylic anhydride. The resulting compound is then reduced to yield Gliclazide.[1] Another approach involves the condensation of N-amino-3-azabicyclo[3.3.0]octane hydrochloride with p-toluenesulfonylurea.[2]

Caption: A simplified workflow of a common Gliclazide synthesis route.

Section 2: Gliclazide Impurity B - A Nitrosamine of Concern

Gliclazide Impurity B, chemically known as 2-Nitroso-octahydrocyclopenta[c]pyrrole, is a nitrosamine impurity that can arise during the synthesis or degradation of Gliclazide.[3][4] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies worldwide.[5]

Physicochemical Properties of Gliclazide Impurity B

| Property | Value |

| Chemical Name | 2-Nitroso-octahydrocyclopenta[c]pyrrole |

| CAS Number | 54786-86-6 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Appearance | Colorless to light yellow oily liquid |

Formation of Gliclazide Impurity B

In silico prediction and experimental verification have shown that Gliclazide Impurity B can be formed through the degradation of Gliclazide, particularly under alkaline conditions in the presence of an oxidizing agent like hydrogen peroxide.[6][7][8] The proposed pathway involves the hydrolysis of the urea moiety in Gliclazide to form a hydrazine intermediate, which is subsequently oxidized to the N-nitrosamine structure.[6][8] The formation of this impurity is also a known concern during the manufacturing process, especially when heat is applied during steps like wet granulation and drying.[3]

Caption: Degradation pathway of Gliclazide to Impurity B.

Section 3: Toxicological Assessment and Regulatory Landscape

The primary toxicological concern with Gliclazide Impurity B is its classification as a nitrosamine, a class of compounds known for their mutagenic and carcinogenic potential.[9]

Toxicological Profile

Specific toxicological data for Gliclazide Impurity B is limited in publicly available literature.[10][11] However, due to its N-nitroso structure, it is treated as a potential mutagen and carcinogen. In silico toxicology prediction studies have rated the mutagenicity of Gliclazide Impurity B as "plausible".[6] Regulatory bodies have established acceptable intake (AI) limits for various nitrosamines to manage the potential cancer risk. Health Canada and Australia's Therapeutic Goods Administration (TGA) have set an AI limit of 1700 ng/day for Gliclazide Impurity B.[12]

Regulatory Guidelines

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines on the control of nitrosamine impurities in human drugs.[7][13][14] These guidelines mandate that pharmaceutical manufacturers conduct comprehensive risk assessments to identify potential sources of nitrosamine contamination in their products.[14] If a risk is identified, confirmatory testing using validated analytical methods is required.[14]

Section 4: Analytical Methodologies for Detection and Quantification

Sensitive and specific analytical methods are crucial for the detection and quantification of trace-level nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile nitrosamines.

4.1.1 Sample Preparation (for Oral Solid Dosage Form)

-

Accurately weigh a portion of finely ground tablets equivalent to 250 mg of Gliclazide into a 15 mL centrifuge tube.

-

Add 10 mL of 1M Sodium Hydroxide solution.

-

Vortex for 30 seconds and then shake vigorously for at least 5 minutes to dissolve the sample.

-

Add 2.0 mL of dichloromethane, vortex briefly, and shake for a minimum of 5 minutes for liquid-liquid extraction.

-

Centrifuge at approximately 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the lower organic (dichloromethane) layer to a clean vial for analysis.

4.1.2 GC-MS/MS Instrumental Parameters (Example)

| Parameter | Setting |

| GC System | Agilent 8890 or equivalent |

| MS System | Triple Quadrupole Mass Spectrometer |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temp. | 280°C |

| Injection Mode | Splitless |

| Injection Vol. | 1 µL |

| Carrier Gas | Helium, constant flow at 1.5 mL/min |

| Oven Program | Initial 40°C for 1 min, ramp at 10°C/min to 200°C, hold for 4 min |

| MS Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI), positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Gliclazide Impurity B (Hypothetical):

-

Precursor Ion: 140.1 m/z

-

Product Ions: To be determined through method development (e.g., loss of NO group)

Caption: Workflow for the GC-MS analysis of Gliclazide Impurity B.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is particularly useful for less volatile or thermally labile nitrosamines and can offer high sensitivity and specificity.

4.2.1 Sample Preparation

-

Prepare a stock solution of the Gliclazide API or dissolve the drug product in a suitable solvent (e.g., methanol:water).

-

For plasma samples, protein precipitation with acetonitrile is a common approach.[15]

-

Further dilute the sample solution to the desired concentration range with the mobile phase.

4.2.2 LC-MS/MS Instrumental Parameters (Example)

| Parameter | Setting |

| LC System | Shimadzu HPLC system or equivalent |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., API 3000™) |

| Column | C18 column (e.g., Ascentis Express C18, 100 x 4.6 mm, 2.7 µm) |

| Column Temp. | 40°C |

| Mobile Phase | Acetonitrile and 10 mmol/L ammonium acetate in water (pH 3.5 with acetic acid) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Injection Vol. | 10 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Gliclazide Impurity B (Hypothetical):

-

Parent Ion: 141.1 m/z ([M+H]⁺)

-

Daughter Ions: To be determined through method development.

Section 5: Mitigation and Control Strategies

To comply with regulatory expectations, manufacturers must implement strategies to control and mitigate the formation of nitrosamine impurities.

-

Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosamine formation is a key strategy. For Gliclazide, this includes carefully controlling temperature during granulation and drying to minimize the formation of Impurity B.[3] Avoiding alkaline conditions and oxidizing agents where possible is also critical.[6][8]

-

Formulation Design: The selection of excipients with low nitrite content can significantly reduce the risk of nitrosamine formation.[16] Incorporating antioxidants, such as ascorbic acid, into the formulation can act as nitrite scavengers.[13][16] Adjusting the micro-environment pH of the formulation to neutral or basic can also inhibit nitrosation reactions.[14]

-

Supplier Qualification: A robust supplier qualification program is essential to ensure that raw materials and excipients are not contaminated with nitrites or other nitrosating agents.[14]

-

Continuous Monitoring: Implementing routine testing of at-risk APIs and drug products for nitrosamine impurities is crucial for ensuring product quality and patient safety.

References

-

In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. J-Stage. Available at: [Link]

-

In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. PubMed. Available at: [Link]

-

Nitrosamine impurities in medications: Established acceptable intake limits. Canada.ca. Available at: [Link]

-

Nitrosamines by GC-MS/MS. OMCL. Available at: [Link]

-

6 Steps to reduce nitrosamines impurities in Pharma industry. LinkedIn. Available at: [Link]

-

Chem. Pharm. Bull. 72(2): 166-172 (2024). J-Stage. Available at: [Link]

-

Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. FDA. Available at: [Link]

-

FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities. Nitrosamines Exchange. Available at: [Link]

-

MATERIAL SAFETY DATA SHEETS GLICLAZIDE EP IMPURITY B. Cleanchem Laboratories. Available at: [Link]

-

Anybody has working with a Gliclazide nitrosamine? - Risk Assessment Strategy / Tools & Technology. Nitrosamines Exchange. Available at: [Link]

-

Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. ResearchGate. Available at: [Link]

-

Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. Egyptian Drug Authority. Available at: [Link]

-

Established acceptable intake for nitrosamines in medicines. Therapeutic Goods Administration (TGA). Available at: [Link]

-

Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI. Available at: [Link]

-

Identification and determination of gliclazide and its impurities in various medicines by thin-layer chromatography and densitometry. ResearchGate. Available at: [Link]

-

Nitrosamine impurities. European Medicines Agency (EMA). Available at: [Link]

-

Estimation of Gliclazide in Human Plasma by LCMS/MS. RJPT. Available at: [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. Available at: [Link]

-

Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. PubMed. Available at: [Link]

-

A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. ResearchGate. Available at: [Link]

- WO2011054312A1 - Method for preparing gliclazide and its intermediate. Google Patents.

- WO2014128116A1 - A production process for gliclazide formulations. Google Patents.

-

Methodology of Gliclazide Detection in Biological Samples. Vitae. Available at: [Link]

-

Gliclazide EP Impurity B | 54786-86-6. SynZeal. Available at: [Link]

-

Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. Available at: [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. Impactfactor. Available at: [Link]

-

Making in silico predictive models for toxicology FAIR. PubMed. Available at: [Link]

-

MATERIAL SAFETY DATA SHEETS GLICLAZIDE EP IMPURITY B. Cleanchem Laboratories. Available at: [Link]

-

2-Nitroso-octahydrocyclopenta[c]pyrrole. ChemBK. Available at: [Link]

-

Making in silico predictive models for toxicology FAIR. ScienceDirect. Available at: [Link]

-

CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Available at: [Link]

-

CAS No : 54786-86-6 | Product Name : Gliclazide - Impurity B | Chemical Name : 2-Nitroso-octahydrocyclopenta[c]pyrrole. Pharmaffiliates. Available at: [Link]

Sources

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. WO2014128116A1 - A production process for gliclazide formulations - Google Patents [patents.google.com]

- 4. Gliclazide EP Impurity B | 54786-86-6 | SynZeal [synzeal.com]

- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. ema.europa.eu [ema.europa.eu]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. repositori-api.upf.edu [repositori-api.upf.edu]

- 12. Nitrosamine impurities in medications: Established acceptable intake limits - Canada.ca [canada.ca]

- 13. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]

- 14. fda.gov [fda.gov]

- 15. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FDA Workshop: Mitigation Strategies for Nitrosamine Drug Substance Related Impurities - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]

The Pharmacological Versatility of Diethyl 1H-pyrrole-2,4-dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among the vast landscape of pyrrole-containing compounds, derivatives of diethyl 1H-pyrrole-2,4-dicarboxylate have emerged as a particularly promising class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Crafting Bioactive Pyrrole Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through the Knorr pyrrole synthesis. This versatile one-pot method utilizes readily available starting materials, such as ethyl acetoacetate and sodium nitrite, in the presence of acetic acid and zinc powder to construct the pyrrole ring with high yields.[2] Further modifications to the core structure, such as amination reactions, allow for the introduction of diverse functional groups, leading to a wide array of derivatives with tailored biological properties.[3]

A general synthetic scheme for the derivatization of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is presented below:

Caption: General synthesis approach for creating diverse this compound derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][6]

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR

Several pyrrole derivatives have been synthesized as inhibitors of protein kinases, including EGFR and VEGFR.[3][6] These receptors play a pivotal role in tumor growth, proliferation, and angiogenesis. By binding to the ATP-binding site of these kinases, the pyrrole derivatives can block their downstream signaling cascades, ultimately leading to the inhibition of cancer cell proliferation and survival.[6][7]

Caption: Inhibition of EGFR and VEGFR signaling pathways by this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

To assess the anticancer activity of novel pyrrole derivatives, a robust and reproducible cytotoxicity assay is essential. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., LoVo, MCF-7, SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with increasing concentrations of the pyrrole derivatives (e.g., 6.25 to 400 µM) for 24 or 48 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Data Presentation: Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) or % Viability Decrease | Reference |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | 54.19% viability decrease at 50 µM | [8] |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | 30.87% viability decrease at 50 µM | [8] |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | Renal Cancer (UO-31) | GI₅₀ | 0.57 µM | [9] |

Antimicrobial Activity: Disrupting Bacterial Communication and Growth

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. This compound derivatives have demonstrated promising antibacterial and antifungal activities.[3][10]

Quorum Sensing Inhibition: A Novel Antibacterial Strategy

One of the fascinating mechanisms of antibacterial action exhibited by these compounds is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate their gene expression and behavior, including virulence factor production and biofilm formation.[11] The compound 1H-pyrrole-2,5-dicarboxylic acid has been shown to inhibit QS in Pseudomonas aeruginosa by reducing the production of signaling molecules like C4-HSL and 3-oxo-C12-HSL.[12][13]

Caption: Inhibition of Quorum Sensing in bacteria by a pyrrole dicarboxylic acid derivative.

Other Antimicrobial Mechanisms

Besides QS inhibition, pyrrole derivatives can exert their antimicrobial effects through various other mechanisms. These include interacting with bacterial DNA, which can disrupt replication and transcription, and inhibiting essential enzymes involved in metabolic pathways.[4] Some pyrrole-based compounds are also known to act as protonophores, disrupting the bacterial membrane potential.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

A standard method to evaluate the antimicrobial activity of new compounds is the agar disc diffusion assay.

Protocol:

-

Microbial Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans).[3]

-

Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disc Application: Place sterile paper discs impregnated with a known concentration of the test compound (e.g., 100 µg/mL) onto the agar surface.[14] Include a negative control (solvent) and a positive control (standard antibiotic like Ciprofloxacin or antifungal like Clotrimazole).[3]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[15]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.[14]

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Assay | Zone of Inhibition (mm) at 100 µg/mL | Reference |

| Compound 3d | E. coli | Disc Diffusion | Equipollent to Ciprofloxacin | [9] |

| Compound 3d | S. aureus | Disc Diffusion | Equipollent to Ciprofloxacin | [9] |

| Compound 3e | A. niger | Disc Diffusion | Equipollent to Clotrimazole | [9] |

| Compound 3e | C. albicans | Disc Diffusion | Equipollent to Clotrimazole | [9] |

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Pyrrole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][16]

Inhibition of COX-1 and COX-2 Enzymes

The COX enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Several pyrrole derivatives have been designed and synthesized as potent and selective inhibitors of COX-2.[1][7] By blocking the active site of COX-2, these compounds prevent the production of prostaglandins, thereby reducing inflammation and pain.[16]

Caption: Inhibition of the COX-2 pathway in the arachidonic acid cascade by this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 can be evaluated using commercially available fluorometric inhibitor screening kits.

Protocol:

-

Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

-

Compound Incubation: Incubate the enzymes with various concentrations of the pyrrole derivatives.

-

Substrate Addition: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Detection: Measure the fluorescence generated by the enzymatic reaction product using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.[7]

Data Presentation: COX-2 Inhibitory Activity of Pyrrole Derivatives

| Compound | R | IC50 (COX-2) (µM) | COX-1/COX-2 Selectivity Index | Reference |

| 1a | 4-F | 0.0340 | >294.1 | |

| 1b | 3-F | 0.0095 | >1052.6 | |

| 1c | 3,4-F2 | 0.0700 | >142.8 | |

| 3b | 3-F | 0.0130 | >769.2 | |

| 3c | 3,4-F2 | 0.0022 | >454.5 | |

| Celecoxib | - | 0.0610 | 62.9 |

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with well-defined mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic potential. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- BenchChem. (2025).

- Zaware, N. R., Kardile, R. A., & Jagtap, S. V. (2025). Reported 2,4-dimethyl-1H-pyrrole and pyrazoline containing anticancer compounds. Chem Biodivers.

- Nasser, A. J. A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society.

- Gheorghe, A., et al. (2022).

- Iuga, E. I., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences.

- BenchChem. (n.d.).

- Hunchak, O., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry.

- Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica.

- Al-Hourani, B. J., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules.

- El-Hameed, R. H. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.

- Patel, K., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.

- El-Hameed, R. H. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.

- Wilkerson, W. W., et al. (1995). Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition. Journal of Medicinal Chemistry.

- Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online.

- Al-Ostath, A., et al. (2023). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Journal of Molecular Structure.

- Caliendo, G., et al. (2012). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.

- Alanazi, A. M., et al. (2018).

- Abdel-Gawad, H., et al. (2014).

- Dannhardt, G., & Kiefer, W. (2001). Recent Advances in Inducible Cyclooxygenase (COX-2) Inhibition. Current Medicinal Chemistry.

- Singh, P., & Kaur, M. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances.

- Ghorab, M. M., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Liu, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.

- Liu, J., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.

Sources

- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In silico exploration of anticancer plant phytochemicals for EGFR-targeted lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in inducible cyclooxygenase (COX-2) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthetic-Utility-of-Diethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Abstract: This technical guide provides a comprehensive overview of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a cornerstone heterocyclic compound often referred to as Knorr's Pyrrole. We delve into its historically significant synthesis, detailed physicochemical and spectroscopic characterization, and its expansive role as a versatile synthon in the construction of more complex molecular architectures. This document outlines the structural elucidation of this molecule, presents validated experimental protocols, and explores its applications in the synthesis of macrocycles like porphyrins and as a scaffold in medicinal chemistry. The guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this pivotal building block. Derivatives of this compound have shown potential biological activities, including antimicrobial and anticancer properties.[1]

Introduction to a Versatile Heterocyclic Scaffold

The pyrrole ring is a privileged scaffold in chemistry and biology, forming the core of essential biomolecules such as heme, chlorophyll, and vitamin B12. Its unique electronic properties and ability to participate in various chemical transformations have made pyrrole derivatives highly sought-after targets in organic synthesis, materials science, and medicinal chemistry.[2] Among the vast family of substituted pyrroles, Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate stands out for its accessibility and the strategic placement of its functional groups, which allow for a diverse range of subsequent chemical modifications.